molecular formula C14H15BrN4O B12265748 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

Cat. No.: B12265748
M. Wt: 335.20 g/mol
InChI Key: PZQDXVREQOLBID-UHFFFAOYSA-N
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Description

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is a complex organic compound that features a combination of pyrazole, azetidine, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Azetidine formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate precursors.

    Coupling reactions: The final step involves coupling the brominated pyrazole with the azetidine and pyridine moieties under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological activity of pyrazole and azetidine derivatives.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one
  • 1-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one

Uniqueness

1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(pyridin-3-yl)ethan-1-one is unique due to the presence of the bromo substituent on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity compared to its chloro or methyl analogs.

Properties

Molecular Formula

C14H15BrN4O

Molecular Weight

335.20 g/mol

IUPAC Name

1-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-pyridin-3-ylethanone

InChI

InChI=1S/C14H15BrN4O/c15-13-6-17-19(10-13)9-12-7-18(8-12)14(20)4-11-2-1-3-16-5-11/h1-3,5-6,10,12H,4,7-9H2

InChI Key

PZQDXVREQOLBID-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)CC2=CN=CC=C2)CN3C=C(C=N3)Br

Origin of Product

United States

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